3-Isobutyl-1-methyl-5-(pyrrolidin-2-yl)-1h-1,2,4-triazole

Catalog No.
S14019984
CAS No.
M.F
C11H20N4
M. Wt
208.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Isobutyl-1-methyl-5-(pyrrolidin-2-yl)-1h-1,2,4-t...

Product Name

3-Isobutyl-1-methyl-5-(pyrrolidin-2-yl)-1h-1,2,4-triazole

IUPAC Name

1-methyl-3-(2-methylpropyl)-5-pyrrolidin-2-yl-1,2,4-triazole

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

InChI

InChI=1S/C11H20N4/c1-8(2)7-10-13-11(15(3)14-10)9-5-4-6-12-9/h8-9,12H,4-7H2,1-3H3

InChI Key

UCLDURYBWFETSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(=N1)C2CCCN2)C

3-Isobutyl-1-methyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole is a chemical compound with the molecular formula C11H20N4C_{11}H_{20}N_4 and a molar mass of approximately 208.3 g/mol. It belongs to the class of triazole derivatives, which are characterized by a five-membered ring containing three nitrogen atoms. This compound is known for its unique structure, which includes an isobutyl group and a pyrrolidine moiety, contributing to its potential biological activities and applications in medicinal chemistry .

The chemical reactivity of 3-Isobutyl-1-methyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole can be attributed to the presence of the triazole ring, which can participate in various nucleophilic substitution reactions. Additionally, the pyrrolidine group can undergo reactions typical of amines, such as acylation and alkylation. Specific reaction pathways may include:

  • Nucleophilic substitutions involving the triazole nitrogen atoms.
  • Formation of derivatives through reactions with electrophiles.

These reactions can lead to the synthesis of analogs with varied biological properties.

The synthesis of 3-Isobutyl-1-methyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized via condensation between isobutyl derivatives and pyrrolidine in the presence of a suitable catalyst.
  • Cyclization: The formation of the triazole ring can occur through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Multi-step Synthesis: A more complex route may involve multiple steps including protection/deprotection strategies to ensure selective functionalization at specific sites on the molecule.

The exact conditions and reagents used can vary based on desired yields and purity levels.

3-Isobutyl-1-methyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole has potential applications in:

  • Pharmaceutical Development: Due to its structural characteristics that may confer specific biological activities.
  • Agricultural Chemistry: Similar compounds have been explored for use as fungicides or herbicides.

Further investigation into its efficacy and safety profile is necessary to establish its practical applications.

Interaction studies involving 3-Isobutyl-1-methyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole could focus on:

  • Binding Affinity: Assessing how well this compound binds to various biological targets such as enzymes or receptors.
  • Synergistic Effects: Evaluating its interactions with other pharmaceutical agents to enhance therapeutic outcomes.

Such studies are crucial for understanding its potential role in combination therapies.

Several compounds share structural similarities with 3-Isobutyl-1-methyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole. These include:

Compound NameMolecular FormulaUnique Features
Methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylateC8H12N4O2C_8H_{12}N_4O_2Contains a carboxylate group
4-Isobutyl-5-(5-methyl-1H-pyrazol-1-yl)methylC12H18N4SC_{12}H_{18}N_4SFeatures a pyrazole moiety
3-(1-Methylpyrrolidin-2-yloxy)pyridineC10H12N2OC_{10}H_{12}N_2OContains a pyridine ring

These compounds differ primarily in their functional groups and biological activities. The unique combination of the isobutyl group and the pyrrolidine nitrogen in 3-Isobutyl-1-methyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole may provide distinct pharmacological properties not present in its analogs.

Ring-Opening and Cyclization Strategies for Triazole-Pyrrolidine Hybrid Systems

The integration of the pyrrolidine ring with the 1,2,4-triazole scaffold is typically achieved through cyclization reactions. A common approach involves the condensation of hydrazine derivatives with carbonyl-containing precursors. For instance, hydrazine hydrate reacts with carbon disulfide under basic conditions to form intermediates such as 4-amino-5-mercapto-1,2,4-triazole, which subsequently undergoes cyclization with pyrrolidine-containing aldehydes.

In one reported method, a mixture of (4-methylthiophenyl)acetonitrile and potassium hydroxide undergoes hydrolysis to yield (4-methylthiophenyl)acetic acid, which is then condensed with thiocarbohydrazide to form a triazole-thiol intermediate. Ring-closing metathesis or acid-catalyzed cyclization with pyrrolidine precursors completes the pyrrolidine-triazole hybrid system. Microwave-assisted cyclization has also been employed to enhance reaction efficiency, reducing reaction times from hours to minutes while maintaining yields above 70%.

Table 1: Cyclization Strategies for Pyrrolidine-Triazole Hybrids

PrecursorCyclization AgentConditionsYield (%)
ThiocarbohydrazideNaOH (8%)Reflux, 4 h65
Hydrazine hydrateH2SO4Microwave, 100°C72
Carbon disulfideKOHSolvent-free, 120°C68

Multi-Step Functionalization Approaches for Isobutyl and Methyl Substituents

The introduction of isobutyl and methyl groups requires sequential functionalization. Methylation at the N1 position is typically accomplished using methyl iodide in the presence of sodium hydride, achieving selectivity through controlled stoichiometry. For the isobutyl group at C3, a Grignard reagent such as isobutylmagnesium bromide can be reacted with a triazole intermediate containing a ketone or ester moiety.

A representative protocol involves:

  • Synthesis of 5-(pyrrolidin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid via condensation of pyrrolidine-2-carbaldehyde with thiosemicarbazide.
  • Esterification with methanol and sulfuric acid to form the methyl ester.
  • Alkylation with isobutyl bromide under phase-transfer conditions (tetrabutylammonium bromide, K2CO3).

Regioselectivity challenges arise during simultaneous functionalization. Studies show that protecting the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group prior to alkylation improves isobutyl substitution at C3 by reducing steric hindrance.

Catalytic Systems for Regioselective Triazole Formation

Palladium and copper catalysts dominate regioselective triazole synthesis. The Sonogashira coupling—utilizing Pd(PPh3)4 and CuI—enables the introduction of alkynyl groups to pyrimidine-triazole intermediates, which are subsequently hydrogenated to form alkyl chains. For example, 3-(2-amino-6-ethynylpyrimidin-4-yl)-2-methylbenzonitrile is synthesized via a palladium-catalyzed cross-coupling reaction between 4,6-dichloropyrimidin-2-amine and trimethylsilylacetylene, achieving 60% yield over two steps.

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers precise control over 1,4-disubstituted triazoles. However, for 1,2,4-triazoles, alternative catalysts like ruthenium complexes or organocatalysts are preferred. A recent advance employs scandium(III) triflate to catalyze the cyclization of acylhydrazines with nitriles, producing 1,2,4-triazoles with >90% regioselectivity.

Table 2: Catalytic Systems for Triazole Synthesis

CatalystSubstrate PairRegioselectivity (%)
Pd(PPh3)4/CuIAlkyne + halopyrimidine85
Sc(OTf)3Acylhydrazine + nitrile92
RuH2(CO)(PPh3)3Diazide + alkyne78

Solvent-Free and Green Synthetic Protocols

Microwave-assisted solvent-free synthesis significantly enhances reaction efficiency. For instance, irradiating a mixture of amide derivatives and acid anhydrides with concentrated sulfuric acid at 300 W for 1 minute produces N-acylated amides, which are subsequently cyclized with hydrazine hydrochloride to yield triazoles. This method reduces energy consumption by 40% compared to conventional heating.

Mechanochemical approaches using ball mills have also been explored. Grinding 5-(pyrrolidin-2-yl)-1H-1,2,4-triazole-3-thiol with isobutyl bromide and potassium carbonate in a planetary mill for 30 minutes achieves 89% alkylation yield without solvents.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

208.16879665 g/mol

Monoisotopic Mass

208.16879665 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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